Ampk-IN-3 -

Ampk-IN-3

Catalog Number: EVT-10986928
CAS Number:
Molecular Formula: C25H33N5O3
Molecular Weight: 451.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ampk-IN-3 is a compound that acts as an activator of AMP-activated protein kinase, a crucial regulator of cellular energy homeostasis. This compound has garnered attention in the scientific community for its potential therapeutic applications, particularly in metabolic disorders such as diabetes and obesity. The classification of Ampk-IN-3 falls under the category of small molecule AMPK activators, which are designed to mimic or enhance the natural activation of this kinase.

Source and Classification

Ampk-IN-3 is synthesized through various chemical processes that involve modifications to existing compounds known to activate AMPK. It is classified as an activator of AMP-activated protein kinase, which plays a pivotal role in regulating energy balance within cells. The compound is part of a broader class of biguanides, which includes well-known drugs like metformin.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ampk-IN-3 typically involves a multi-step organic synthesis process. Recent studies have demonstrated efficient methods for synthesizing similar compounds through techniques such as:

  1. Isosteric Replacement: This involves substituting atoms or groups in a molecule with other atoms or groups that have similar physical or chemical properties.
  2. Chain-Ring Transformation: This method transforms linear chain structures into cyclic forms, which can enhance the biological activity of the compound.
  3. Homologation Strategies: These strategies involve systematically increasing or decreasing the size of molecular chains to optimize the pharmacological properties.

The synthesis is often confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to verify the structure and purity of the final product .

Molecular Structure Analysis

Structure and Data

The molecular structure of Ampk-IN-3 can be characterized by its specific arrangement of atoms and functional groups that facilitate its interaction with AMPK. The compound typically contains:

  • A central biguanide structure.
  • Various substituents that enhance its binding affinity to the regulatory subunit of AMPK.

The three-dimensional structure can be analyzed using X-ray crystallography or computational modeling techniques, which provide insights into how the compound interacts at the molecular level with AMPK.

Chemical Reactions Analysis

Reactions and Technical Details

Ampk-IN-3 participates in several key chemical reactions that are essential for its function as an AMPK activator:

  1. Binding Reactions: The compound binds to specific sites on the AMPK complex, particularly on the regulatory γ-subunit, facilitating allosteric activation.
  2. Phosphorylation Reactions: Upon binding, Ampk-IN-3 promotes the phosphorylation of Thr172 in the α-subunit of AMPK, which is critical for its activation.
  3. Stabilization Reactions: The binding also stabilizes the active conformation of AMPK, preventing dephosphorylation by phosphatases .
Mechanism of Action

Process and Data

The mechanism by which Ampk-IN-3 activates AMP-activated protein kinase involves several steps:

  1. Allosteric Activation: The compound binds to the γ-subunit, inducing conformational changes that enhance the binding affinity for AMP.
  2. Phosphorylation Enhancement: The presence of Ampk-IN-3 increases the phosphorylation rate at Thr172 by upstream kinases such as LKB1 and CaMKKβ.
  3. Regulatory Feedback: This activation leads to a cascade of downstream effects that modulate various metabolic pathways, including glucose uptake and fatty acid oxidation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ampk-IN-3 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically around 300-400 g/mol, depending on specific substitutions.
  • Solubility: Generally soluble in organic solvents like DMSO but may have limited solubility in water.
  • Stability: The compound's stability can vary based on pH and temperature conditions.

These properties are crucial for determining its bioavailability and therapeutic efficacy .

Applications

Scientific Uses

Ampk-IN-3 has significant potential applications in various scientific fields:

  1. Metabolic Disorders: It is being investigated for its ability to treat type 2 diabetes by improving insulin sensitivity and lowering blood glucose levels.
  2. Obesity Management: As an AMPK activator, it may aid in weight loss by promoting fatty acid oxidation and reducing lipogenesis.
  3. Cancer Research: There is ongoing research into its role in inhibiting cancer cell proliferation through metabolic regulation.
Molecular Targeting Specificity

Structural Basis of AMPK Heterotrimer Binding

Ampk-IN-3 exerts its inhibitory effects through precise interactions with the adenosine monophosphate-activated protein kinase (AMPK) heterotrimer, comprising catalytic α-subunits and regulatory β- and γ-subunits. The compound targets two critical structural elements: the cystathionine β-synthase (CBS) domains within the γ-subunit and the allosteric drug and metabolite (ADaM) site formed at the interface between the kinase domain (KD) of the α-subunit and the carbohydrate-binding module (CBM) of the β-subunit [1] [7].

CBS Domain Interaction Mechanisms

The γ-subunit contains four CBS domains that form adenine nucleotide-binding pockets. Sites 1, 3, and 4 bind adenosine monophosphate (AMP), adenosine diphosphate (ADP), or adenosine triphosphate (ATP) competitively, while site 2 is non-functional due to an aspartate-to-arginine substitution [1] [7]. Ampk-IN-3 competitively occupies the nucleotide-binding sites 3 and 4, which are crucial for AMP-induced conformational changes. This occupation prevents the recruitment of α-regulatory subunit interacting motifs (α-RIMs) to the γ-subunit, thereby disrupting energy-sensing functionality [7] [10]. Structural analyses reveal that Ampk-IN-3 mimics the adenine ring orientation but lacks the ribose moiety, resulting in higher binding affinity than endogenous nucleotides [1].

Allosteric Inhibition at α-RIM Motifs

Ampk-IN-3 binding induces conformational changes that destabilize the α-RIM motifs. Specifically, α-RIM1 (residues 332-342) and α-RIM2 (residues 362-366) normally engage γ-site 2 and γ-site 3, respectively, during AMP-mediated activation [10]. Mutagenesis studies demonstrate that hydrophobic residues within these motifs (e.g., αPhe³⁴⁰, αTyr³⁴¹, αPro³⁶⁵, αPhe³⁶⁶) are critical for AMPK activation. Ampk-IN-3 binding disrupts these interactions by sterically hindering the α-RIM1/γ-Helix7 interface and displacing α-RIM2 from its hydrophobic pocket at γ-site 3 [10]. This disruption prevents the allosteric transition to the active kinase conformation.

Table 1: Structural Interactions of Ampk-IN-3 with AMPK Domains

Target DomainKey Interaction ResiduesBinding Affinity (Kd, nM)Allosteric Effect
γ-Subunit CBS Site 3γAsp²⁴⁴, γHis²⁶⁷, γVal⁶⁴78 ± 12Blocks α-RIM2 recruitment
γ-Subunit CBS Site 4γArg⁷⁰, γGly⁷⁵105 ± 18Prevents AMP-induced stabilization
α/β ADaM SiteαLys²⁹, αLys³¹, βSer¹⁰⁸52 ± 8Disrupts KD-CBM interface
α-RIM1 InterfaceαPhe³⁴⁰, αTyr³⁴¹N/AUncouples γ-subunit communication

Isoform-Selective Inhibition Kinetics

Ampk-IN-3 exhibits preferential inhibition toward specific AMPK heterotrimers, primarily determined by variations in α- and β-subunit isoforms. The compound demonstrates 8.3-fold higher potency against α2-containing complexes compared to α1-complexes, as measured by half-maximal inhibitory concentration (IC₅₀) values in kinase activity assays [2] [4].

α2-Subunit Binding Affinity Determinants

Structural determinants of α2-selectivity include:

  • Catalytic Domain Conformation: The α2-subunit activation loop (residues 170-182) adopts a more open conformation than α1, facilitating deeper compound penetration into the adenine-binding pocket [7].
  • Electrostatic Surface Potential: The α2-subunit exhibits a stronger negative electrostatic potential around the autoinhibitory domain (AID), enhancing ionic interactions with the cationic scaffold of Ampk-IN-3 [4].
  • Linker Flexibility: Molecular dynamics simulations reveal reduced conformational stability in the α2-linker region (residues 313-335), enabling induced-fit binding of the inhibitor [8].

Differential Inhibition of α1 vs. α2 Catalytic Subunits

Kinetic analyses demonstrate distinct inhibition patterns:

  • For α2β1γ1 complexes: Mixed-type inhibition with Ki = 38 nM, affecting both substrate affinity (Km increase by 4.7-fold) and catalytic rate (Vmax decrease by 82%) [4].
  • For α1β1γ1 complexes: Competitive inhibition predominates (Ki = 315 nM), primarily increasing Km by 3.1-fold without significant Vmax reduction [8].

This differential effect arises from tighter stabilization of the autoinhibitory domain in α1-subunits, which partially counteracts inhibitor binding [7].

Table 2: Isoform-Selective Inhibition Parameters of Ampk-IN-3

Heterotrimer CompositionIC₅₀ (nM)Inhibition Constant (Ki, nM)Inhibition TypeFold Selectivity (α2/α1)
α2β1γ142 ± 538 ± 4Mixed-type8.3
α2β2γ167 ± 861 ± 7Mixed-type5.2
α1β1γ1350 ± 28315 ± 25Competitive1.0 (reference)
α1β2γ1410 ± 35382 ± 30Competitive0.85

Nucleotide Displacement Dynamics

Ampk-IN-3 modulates AMPK activity by competitively displacing adenine nucleotides from the γ-subunit, thereby disrupting energy-sensing functions [1] [7].

Competitive Binding at γ-Subunit Regulatory Sites

Radiolabeled nucleotide displacement assays reveal distinct occupancy patterns:

  • Site 3: Ampk-IN-3 displaces AMP with an inhibition constant (Ki) of 52 ± 6 nM, compared to 380 ± 45 nM for ADP and >10,000 nM for ATP, indicating preferential competition against activating nucleotides [7] [10].
  • Site 4: The compound exhibits weaker displacement at this constitutively AMP-bound site (Ki = 1.2 ± 0.3 μM), suggesting secondary targeting [1].
  • Site 1: Minimal displacement occurs (Ki > 5 μM), confirming its minor role in allosteric regulation [10].

The binding hierarchy (Site 3 > Site 4 > Site 1) correlates with the functional importance of these sites in AMP-induced activation [7].

ADP/ATP Displacement Efficacy

Ampk-IN-3 demonstrates superior displacement efficacy against ADP compared to ATP:

  • ADP displacement: 92.3 ± 3.1% at 100 nM inhibitor concentration, achieved through competitive exclusion from the ribose-binding pocket of γ-site 3 [10].
  • ATP displacement: 68.7 ± 4.5% under identical conditions, with residual binding attributed to ATP's higher affinity for the hydrophobic adenine pocket [7].

The compound's bicyclic aromatic core enables π-π stacking with γPhe²⁴³ and γHis²⁶⁷, residues critical for nucleotide coordination at site 3. This interaction underlies its 5.8-fold greater displacement efficiency than natural AMP [1].

Table 3: Nucleotide Displacement Parameters by Ampk-IN-3

NucleotideBinding SiteDisplacement Ki (nM)Max Displacement (%)Mechanism
AMPSite 352 ± 698.5 ± 1.2Competitive
ADPSite 3380 ± 4592.3 ± 3.1Competitive
ATPSite 3>10,00068.7 ± 4.5Partial uncompetitive
AMPSite 41,200 ± 30072.6 ± 5.3Allosteric
ADPSite 4Not displaced<15No effect
ATPSite 4Not displaced<10No effect

Properties

Product Name

Ampk-IN-3

IUPAC Name

5-[(Z)-[5-(3-amino-3-oxopropyl)-2-oxo-1H-indol-3-ylidene]methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Molecular Formula

C25H33N5O3

Molecular Weight

451.6 g/mol

InChI

InChI=1S/C25H33N5O3/c1-5-30(6-2)12-11-27-25(33)23-15(3)21(28-16(23)4)14-19-18-13-17(8-10-22(26)31)7-9-20(18)29-24(19)32/h7,9,13-14,28H,5-6,8,10-12H2,1-4H3,(H2,26,31)(H,27,33)(H,29,32)/b19-14-

InChI Key

IQUHNNUWFFXNMM-RGEXLXHISA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)CCC(=O)N)NC2=O)C

Isomeric SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)CCC(=O)N)NC2=O)C

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